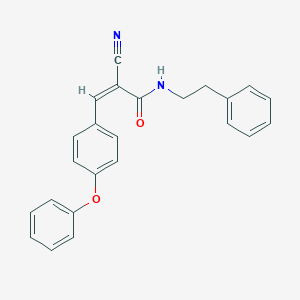
(Z)-2-Cyano-3-(4-phenoxyphenyl)-N-(2-phenylethyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PP242 is a small molecule inhibitor that targets the mammalian target of rapamycin (mTOR) kinase. mTOR is a key regulator of cell growth, proliferation, and survival, and dysregulation of this pathway has been implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders. PP242 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
Mecanismo De Acción
PP242 exerts its effects by inhibiting (Z)-2-Cyano-3-(4-phenoxyphenyl)-N-(2-phenylethyl)prop-2-enamide kinase, which is a key regulator of cell growth, proliferation, and survival. (Z)-2-Cyano-3-(4-phenoxyphenyl)-N-(2-phenylethyl)prop-2-enamide exists in two distinct complexes, (Z)-2-Cyano-3-(4-phenoxyphenyl)-N-(2-phenylethyl)prop-2-enamideC1 and (Z)-2-Cyano-3-(4-phenoxyphenyl)-N-(2-phenylethyl)prop-2-enamideC2, which have different downstream targets and functions. PP242 inhibits both (Z)-2-Cyano-3-(4-phenoxyphenyl)-N-(2-phenylethyl)prop-2-enamideC1 and (Z)-2-Cyano-3-(4-phenoxyphenyl)-N-(2-phenylethyl)prop-2-enamideC2, which leads to a decrease in protein synthesis, cell growth, and survival.
Efectos Bioquímicos Y Fisiológicos
PP242 has been shown to have several biochemical and physiological effects in preclinical studies. These include a decrease in cell proliferation, induction of apoptosis, inhibition of angiogenesis, and modulation of the immune system. PP242 has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PP242 has several advantages for lab experiments, including its potency, selectivity, and ability to inhibit both (Z)-2-Cyano-3-(4-phenoxyphenyl)-N-(2-phenylethyl)prop-2-enamideC1 and (Z)-2-Cyano-3-(4-phenoxyphenyl)-N-(2-phenylethyl)prop-2-enamideC2. However, there are also some limitations to its use, including its poor solubility in aqueous solutions and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for PP242 research. One area of interest is the development of more potent and selective (Z)-2-Cyano-3-(4-phenoxyphenyl)-N-(2-phenylethyl)prop-2-enamide inhibitors that can overcome the limitations of PP242. Another area of interest is the exploration of PP242's potential therapeutic applications in other diseases, such as cardiovascular disease and inflammatory disorders. Additionally, further studies are needed to understand the long-term effects and potential toxicity of PP242 in humans.
In conclusion, PP242 is a small molecule inhibitor that has shown promising results in preclinical studies as a potential therapeutic agent for cancer, diabetes, and neurodegenerative diseases. Its mechanism of action involves the inhibition of (Z)-2-Cyano-3-(4-phenoxyphenyl)-N-(2-phenylethyl)prop-2-enamide kinase, which is a key regulator of cell growth, proliferation, and survival. While PP242 has several advantages for lab experiments, there are also some limitations to its use. Further research is needed to fully understand the potential of PP242 as a therapeutic agent and to develop more potent and selective (Z)-2-Cyano-3-(4-phenoxyphenyl)-N-(2-phenylethyl)prop-2-enamide inhibitors.
Métodos De Síntesis
PP242 can be synthesized using a multi-step process that involves the reaction of 4-phenoxyphenylboronic acid with (Z)-2-cyano-3-(2-iodophenyl)acrylonitrile, followed by a palladium-catalyzed coupling reaction with N-(2-phenylethyl)prop-2-enamide. The resulting product is then purified using chromatography techniques to obtain pure PP242.
Aplicaciones Científicas De Investigación
PP242 has been extensively studied in preclinical models of cancer, diabetes, and neurodegenerative diseases. In cancer, PP242 has been shown to inhibit tumor growth and induce apoptosis in various types of cancer cells, including breast, prostate, and lung cancer. PP242 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
In diabetes, PP242 has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. PP242 achieves this by inhibiting (Z)-2-Cyano-3-(4-phenoxyphenyl)-N-(2-phenylethyl)prop-2-enamideC2, which is involved in insulin signaling.
In neurodegenerative diseases, PP242 has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
(Z)-2-cyano-3-(4-phenoxyphenyl)-N-(2-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2/c25-18-21(24(27)26-16-15-19-7-3-1-4-8-19)17-20-11-13-23(14-12-20)28-22-9-5-2-6-10-22/h1-14,17H,15-16H2,(H,26,27)/b21-17- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSFOEWUCQOSPD-FXBPSFAMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=CC2=CC=C(C=C2)OC3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCNC(=O)/C(=C\C2=CC=C(C=C2)OC3=CC=CC=C3)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-Cyano-3-(4-phenoxyphenyl)-N-(2-phenylethyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B3010921.png)

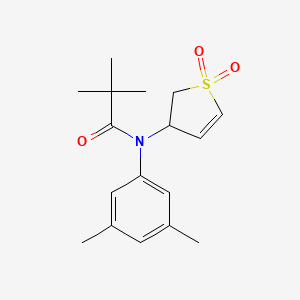
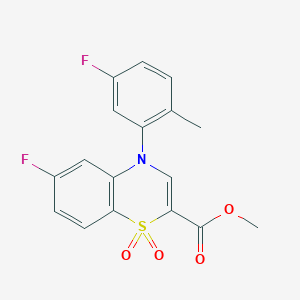
![(E)-2-(4-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide](/img/structure/B3010929.png)
![N-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-N-[(Z)-1-(2-pyrazinyl)ethylidene]amine](/img/structure/B3010930.png)
![4-methyl-5-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole-3-thiol](/img/structure/B3010931.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylate](/img/structure/B3010934.png)
![4-[(2,4-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)thieno[3,2-d]pyrimidine](/img/structure/B3010936.png)
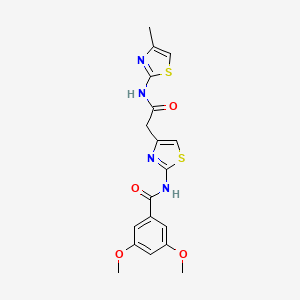
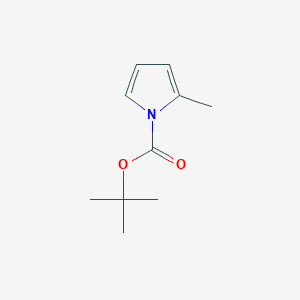
![2-Chloro-1-[5-methyl-2-[3-(trifluoromethyl)phenyl]morpholin-4-yl]propan-1-one](/img/structure/B3010940.png)
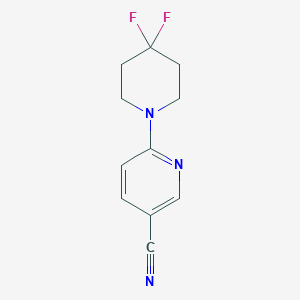
![Methylethyl 2-[4-(6-chloro-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate](/img/structure/B3010942.png)